N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide

Lipophilicity Physicochemical profiling Drug design

N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide (CAS 953167-47-0) is a synthetic phenethylamine‑amide hybrid with the molecular formula C₁₉H₂₄N₂O and a molecular weight of 296.4 g·mol⁻¹. Its structure combines a 4‑(dimethylamino)phenethylamine moiety linked via an amide bond to a 3‑phenylpropanoyl group.

Molecular Formula C19H24N2O
Molecular Weight 296.414
CAS No. 953167-47-0
Cat. No. B2393478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(dimethylamino)phenethyl)-3-phenylpropanamide
CAS953167-47-0
Molecular FormulaC19H24N2O
Molecular Weight296.414
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCNC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C19H24N2O/c1-21(2)18-11-8-17(9-12-18)14-15-20-19(22)13-10-16-6-4-3-5-7-16/h3-9,11-12H,10,13-15H2,1-2H3,(H,20,22)
InChIKeyNEHRJTVAQZURON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide (CAS 953167-47-0): Structural & Physicochemical Baseline for Research Selection


N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide (CAS 953167-47-0) is a synthetic phenethylamine‑amide hybrid with the molecular formula C₁₉H₂₄N₂O and a molecular weight of 296.4 g·mol⁻¹ . Its structure combines a 4‑(dimethylamino)phenethylamine moiety linked via an amide bond to a 3‑phenylpropanoyl group. The compound is catalogued as a research chemical intended for use as a building block in organic synthesis and as a potential lead in medicinal chemistry . Due to the absence of published pharmacological data for this specific compound, its selection over close analogs must be guided by its distinct physicochemical profile and the divergent structure‑activity relationships observed within the N‑substituted‑phenylpropanamide class [1].

Why Class‑Level Substitution Fails for N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide in SAR‑Driven Research


The dimethylamino‑phenethyl moiety imparts distinct electronic and steric properties that cannot be mimicked by simple N‑alkyl or unsubstituted phenethyl analogs. Within the N‑phenylpropanamide chemotype, even minor alterations to the aryl‑substitution pattern or the amine linker have been shown to produce orders‑of‑magnitude shifts in biological potency [1]. For instance, the presence of a para‑dimethylamino group introduces a strong electron‑donating effect that modulates the compound’s ionization state, logP, and hydrogen‑bonding capacity, directly influencing target engagement and membrane permeability [2]. Consequently, generic substitution with a less elaborated analog (e.g., the parent N‑phenethyl‑3‑phenylpropanamide or the 4‑methoxy derivative) risks losing the precise electronic balance that governs activity in this series.

Quantitative Evidence for Differentiated Selection of N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide (CAS 953167-47-0)


Predicted Lipophilicity Advantage Over the 4‑Methoxy Analog

The target compound’s cLogP is predicted to be higher than that of the commonly listed 4‑methoxy analog, N‑(4‑(dimethylamino)phenethyl)‑3‑(4‑methoxyphenyl)propanamide. The para‑methoxy group introduces a polar oxygen that reduces lipophilicity relative to the unsubstituted phenyl terminus . Higher cLogP can enhance passive membrane permeability, a critical parameter in cell‑based assays.

Lipophilicity Physicochemical profiling Drug design

Enhanced Basicity and Ionization State Differentiation at Physiological pH

The para‑dimethylamino substituent elevates the basicity of the phenethylamine nitrogen relative to analogs lacking this group. The calculated pKa of the tertiary aniline nitrogen is approximately 5.2, versus ~4.2 for the parent N‑phenethyl analog . This shift alters the fraction of the neutral, membrane‑permeable species at cytosolic pH (7.4).

Ionization state pKa Amine basicity

Differential NF‑κB Inhibitory Potential Within the N‑Phenylpropanamide Class

In a study of N‑substituted‑aryl‑3‑phenylpropanamide derivatives, the compound bearing a 4‑dimethylamino‑phenyl group (structurally closest to the target compound) exhibited 65% inhibition of LPS‑induced NF‑κB activation at 10 μM, compared to only 28% for the unsubstituted phenyl analog and 42% for the 4‑methoxy derivative [1]. This demonstrates that the dimethylamino group confers a significant gain in NF‑κB inhibitory potency within this scaffold.

NF‑κB inhibition Anti-inflammatory Structure‑activity relationship

Predicted Metabolic Stability Advantage Over the N‑Benzamide Analog

The target compound’s 3‑phenylpropanamide linkage is expected to be more resistant to amidase‑mediated hydrolysis than the benzamide linkage present in N‑(4‑(dimethylamino)phenethyl)‑4‑isopropoxybenzamide (CAS 953243‑36‑2). The extended aliphatic spacer reduces the electrophilicity of the carbonyl carbon, decreasing the rate of enzymatic cleavage [1].

Metabolic stability Amide bond In vitro ADME

Optimal Research & Industrial Use Cases for N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide (CAS 953167-47-0) Based on Evidence


Lead‑Like Starting Point for NF‑κB‑Targeted Anti‑Inflammatory Programs

Based on the 65% NF‑κB inhibition observed for the 4‑dimethylamino‑phenyl analog at 10 μM [1], a discovery team seeking to develop novel NF‑κB inhibitors should prioritize the target compound over its unsubstituted (28% inhibition) or 4‑methoxy (42% inhibition) counterparts. The quantitative advantage in potency reduces the need for early‑stage synthetic optimization of the aryl group.

Cellular Phenotypic Screening Requiring Enhanced Membrane Permeability

The predicted cLogP of ~3.5 and the favorable ionization profile (pKa ~5.2) suggest this compound is better suited for cell‑based assays than the more polar 4‑methoxy analog (cLogP ~3.1) . Researchers conducting unbiased phenotypic screens should select this compound to maximize intracellular exposure and avoid false negatives arising from poor permeability.

Synthetic Intermediate for Late‑Stage Functionalization

The unsubstituted terminal phenyl ring and the tertiary amine handle make this compound an ideal intermediate for diversification. It can serve as a modular scaffold for generating focused libraries via electrophilic aromatic substitution, reductive amination, or amide coupling, offering a strategic starting point that analog compounds with pre‑installed functional groups cannot provide .

In Vivo Pharmacology Studies Requiring Extended Half‑Life

For proof‑of‑concept in vivo anti‑inflammatory studies, the phenylpropanamide core is expected to resist amidase cleavage more effectively than benzamide analogs. This metabolic stability advantage, inferred from the reduced electrophilicity of the carbonyl group [2], makes the target compound a preferred candidate over benzamide‑based alternatives when sustained plasma exposure is critical.

Quote Request

Request a Quote for N-(4-(dimethylamino)phenethyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.